molecular formula C17H13BrO6S B2644984 6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one CAS No. 904432-68-4

6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one

Cat. No. B2644984
CAS RN: 904432-68-4
M. Wt: 425.25
InChI Key: XHBBOKQRKPBPSP-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one, also known as BMSC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis Techniques

  • Base-Mediated Cyclocondensation for Chromene Derivatives : Kumar et al. (2015) explored base-mediated reactions involving 2-hydroxybenzaldehydes and 2-bromoallyl sulfones, leading to 2H- and 4H-chromenol derivatives with a 3-arylsulfonyl group. This method can be adapted for synthesizing derivatives of 6-bromo-8-methoxy-3-((4-methoxyphenyl)sulfonyl)-2H-chromen-2-one (Kumar, Thadkapally, & Menon, 2015).

  • Facile Synthesis of 4H-Chromene Derivatives : In a similar context, Thadkapally et al. (2016) demonstrated the cesium carbonate-mediated reaction of 2-bromoallyl sulfones with ortho-hydroxychalcones, yielding 3-arylsulfonyl-4H-chromene derivatives. This process highlights another approach for synthesizing related compounds (Thadkapally, Kunjachan, & Menon, 2016).

Biological and Chemical Properties

  • Antimicrobial Activities : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, which includes chromene derivatives. These compounds exhibited significant antimicrobial properties, suggesting potential biological applications for similar chromene compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Antibacterial Evaluation : Velpula et al. (2015) synthesized a series of chromen-2-one derivatives and evaluated their antibacterial activity. This research indicates that chromene compounds can have significant antibacterial properties, which may apply to the compound (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).

Advanced Material Applications

  • Proton Exchange Membranes : Wang et al. (2012) developed poly(arylene ether sulfone) proton exchange membranes incorporating methoxyphenyl groups. The research here provides insights into the use of similar chemical structures in creating advanced materials for fuel cell applications (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

  • Molecular Electronics : Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, which can be related to the structure of this compound, as building blocks in molecular electronics. This suggests potential applications in the development of electronic devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

properties

IUPAC Name

6-bromo-8-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO6S/c1-22-12-3-5-13(6-4-12)25(20,21)15-8-10-7-11(18)9-14(23-2)16(10)24-17(15)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBBOKQRKPBPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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